2-Hydrazinoquinoline

Descripción

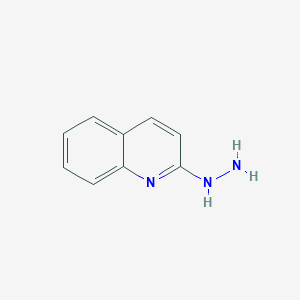

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVCLSHKMIGEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065945 | |

| Record name | 2(1H)-Quinolinone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-77-8 | |

| Record name | 2-Hydrazinoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydrazinylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MG52EZF59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Hydrazinoquinoline: Properties, Synthesis, and Applications in Drug Discovery and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinoquinoline, a versatile heterocyclic compound, serves as a crucial building block and analytical reagent in various scientific domains. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a particular focus on its utility in medicinal chemistry and as a derivatization agent for sensitive metabolomic analysis. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Chemical Identity and Properties

This compound, also known as 2-quinolylhydrazine, is an aromatic hydrazine (B178648) derivative of the quinoline (B57606) scaffold.[1] Its unique chemical structure, featuring a reactive hydrazine group attached to the quinoline ring, underpins its broad utility in chemical synthesis and analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15793-77-8 | [1][2][3] |

| Molecular Formula | C₉H₉N₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][3] |

| IUPAC Name | 2-hydrazinylquinoline | [2][3] |

| Synonyms | 2-Quinolylhydrazine, quinolin-2-ylhydrazine | [1][4] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 140 - 145 °C | [1] |

| Solubility | Soluble in methanol | [3] |

| SMILES | NNC1=CC=C2C=CC=CC2=N1 | [2][3] |

| InChI Key | QMVCLSHKMIGEFN-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogenated quinoline precursor with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Chloroquinoline (B121035)

This protocol is based on the reaction of 2-chloroquinoline with hydrazine hydrate.

Materials:

-

2-Chloroquinoline

-

Hydrazine hydrate

-

Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1 equivalent) and an excess of hydrazine hydrate.

-

Add ethanol as a solvent to the reaction mixture.

-

Add acetic acid to the mixture and reflux for approximately 3 hours with constant stirring.[5]

-

After the reflux period, cool the reaction mixture in a water bath to facilitate the precipitation of the product.

-

Collect the precipitated crystals by filtration.

-

To purify the product, recrystallize the crude solid from a suitable solvent such as methyl ethyl ketone.[5]

-

The resulting product should be yellow crystals with a melting point in the range of 180-183°C (Note: this melting point from the source appears higher than the generally reported range and may refer to a derivative; the melting point for this compound is typically 140-145°C).[1][5]

Applications in Research and Development

This compound is a valuable compound with diverse applications in several fields of chemical and pharmaceutical sciences.

Table 2: Key Applications of this compound

| Field | Application | Description | Reference |

| Medicinal Chemistry | Synthesis of bioactive molecules | Serves as a key intermediate in the synthesis of novel pharmaceutical compounds targeting various diseases. | [1] |

| Analytical Chemistry | Derivatization agent for LC-MS | Reacts with carboxylic acids, aldehydes, and ketones to form stable hydrazones and hydrazides, enhancing their chromatographic performance and mass spectrometric detection in metabolomics studies.[3][6][7][8][9][10][11][12] | |

| Material Science | Synthesis of novel polymers and materials | Contributes to the development of advanced coatings and composites with enhanced properties. | [1] |

| Agrochemicals | Development of pesticides and herbicides | Used in the synthesis of potential agrochemicals for crop protection. | [1][3] |

Derivatization Agent for LC-MS-Based Metabolomics

A significant application of this compound is its use as a derivatization agent for the analysis of small molecule metabolites, such as short-chain carboxylic acids, aldehydes, and ketones, by liquid chromatography-mass spectrometry (LC-MS).[7][11] These classes of compounds are often challenging to analyze directly due to their high polarity, low volatility, and poor ionization efficiency. Chemical derivatization with this compound addresses these challenges by forming more stable and readily detectable derivatives.[9]

Reaction Mechanism

This compound reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[13][7] For carboxylic acids, a two-step activation process is required prior to the reaction with this compound to form a hydrazide.[13][7]

Caption: Derivatization workflow of this compound with carbonyls and carboxylic acids.

Experimental Protocol: Derivatization of Metabolites in Biological Samples

This protocol provides a general procedure for the derivatization of carboxylic acids, aldehydes, and ketones in biological samples for LC-MS analysis.

Materials and Reagents:

-

Biological sample (e.g., urine, serum, tissue extract)

-

This compound (HQ)

-

Triphenylphosphine (TPP)

-

2,2'-Dipyridyl disulfide (DPDS)

-

Acetonitrile

-

Water

-

Formic acid

Sample Preparation:

-

Urine: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to remove particulates. Use the supernatant.[9]

-

Serum/Plasma: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes at 4°C. Collect the supernatant.[9]

-

Tissue: Homogenize the tissue in a suitable solvent mixture (e.g., acetonitrile/water). Centrifuge to remove cellular debris and collect the supernatant.[9]

Derivatization Procedure:

-

Prepare a stock solution of this compound (HQ) in acetonitrile.

-

For the derivatization of both carboxylic acids and carbonyl compounds, prepare a reagent mixture containing HQ, TPP, and DPDS in acetonitrile.

-

In a microcentrifuge tube, mix a small volume of the prepared biological sample (e.g., 5 µL) with a larger volume of the derivatization reagent mixture (e.g., 100 µL).[9]

-

Incubate the reaction mixture. Optimal conditions may vary, but incubation at 60°C for 60 minutes has been shown to be effective.[14]

-

After incubation, centrifuge the sample to pellet any precipitate.

-

The supernatant is now ready for LC-MS analysis.

LC-MS Analysis Parameters (General Starting Point):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[9]

-

Mobile Phase A: Water with 0.1% formic acid[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[9]

-

Flow Rate: 0.3 mL/min[9]

-

Injection Volume: 5 µL[9]

-

Column Temperature: 40°C[9]

-

Ionization Mode: Positive electrospray ionization (ESI)[6]

Caption: General experimental workflow for metabolite derivatization using this compound.

Conclusion

This compound is a compound of significant interest to researchers in drug development and analytical sciences. Its straightforward synthesis and the reactivity of its hydrazine moiety make it a valuable precursor for creating diverse chemical libraries. Furthermore, its role as a highly effective derivatization agent for LC-MS analysis of key metabolites provides a robust tool for advancing our understanding of biological systems and disease states. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] this compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]

- 11. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [agris.fao.org]

- 13. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinoquinoline (CAS No: 15793-77-8), a versatile heterocyclic compound. This compound, a structural hybrid of a quinoline (B57606) scaffold and a reactive hydrazinyl group, is of significant interest in medicinal chemistry and analytical sciences. Its primary application lies in its role as a highly effective derivatization agent for the sensitive analysis of metabolites in complex biological matrices by mass spectrometry. This document summarizes key physicochemical data, details relevant experimental protocols, and visualizes its principal analytical workflow, serving as a critical resource for professionals in research and development.

Core Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystalline solid | [3] |

| Melting Point | 140 - 145 °C | [3] |

| Boiling Point | Data not available (predicted value not found) | - |

| Solubility | Soluble in methanol | [4] |

Table 2: Acidity and Spectral Data

| Property | Value | Source(s) |

| pKa | Data not available | - |

| UV-Vis (λmax) | Data not available | - |

| ¹H-NMR | Data not available | - |

| IR Absorption | Data not available | - |

| Mass Spectrum (GC-MS, m/z) | 159 (M+), 144, 129 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below. Additionally, a protocol for its primary application as a derivatization agent is included.

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of 2-chloroquinoline (B121035) with hydrazine (B178648) hydrate.[6]

Materials:

-

2-Chloroquinoline

-

Hydrazine monohydrate (64-65% N₂H₄ in water)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

A mixture of 2-chloroquinoline and 10 mL of hydrazine monohydrate is refluxed for 2 hours.

-

After the reaction is complete, the water is removed using a rotary evaporator, yielding a scarlet residue.

-

The residue is triturated with water and filtered to collect the solid.

-

The crude product is then recrystallized from a mixture of dichloromethane and hexane to yield pure this compound.[6]

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)

-

Thermometer

Procedure:

-

A small amount of dry this compound powder is packed into the sealed end of a capillary tube to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in a given solvent.

Materials:

-

This compound sample

-

Test tubes

-

Selected solvent (e.g., methanol, water)

-

Vortex mixer

Procedure:

-

Approximately 25 mg of this compound is placed into a small test tube.

-

0.75 mL of the solvent is added in small portions (e.g., 0.25 mL at a time).

-

After each addition, the test tube is vigorously shaken or vortexed for at least 60 seconds.

-

The sample is observed to determine if it has completely dissolved. A compound is considered soluble if no solid particles remain.

Derivatization of Carbonyls and Carboxylic Acids for LC-MS Analysis

This compound is widely used to derivatize short-chain carboxylic acids, aldehydes, and ketones to enhance their detection by Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]

Materials:

-

Biological sample (e.g., urine, serum supernatant)

-

Acetonitrile (B52724) (LC-MS grade)

-

This compound (HQ)

-

2,2'-dipyridyl disulfide (DPDS) - for carboxylic acids

-

Triphenylphosphine (TPP) - for carboxylic acids

-

Internal standard (e.g., deuterated acetic acid)

Procedure for Simultaneous Derivatization:

-

Reagent Preparation: Prepare a stock solution in acetonitrile containing 1 mM HQ, 1 mM DPDS, and 1 mM TPP.

-

Sample Preparation: Spike the biological sample with an appropriate internal standard.

-

Reaction: In a microcentrifuge tube, mix 5 µL of the biological sample with 100 µL of the acetonitrile reagent solution.

-

Incubation: Vortex the mixture and incubate at 60 °C for 60 minutes.[7]

-

Centrifugation: After incubation, centrifuge the sample at high speed (e.g., >13,000 rpm) for 5 minutes to pellet any precipitate.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

Key Applications and Visualization of Workflow

The primary utility of this compound is as a derivatization agent in metabolomics. It reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazones and, in the presence of activating agents, with carboxyl groups to form hydrazides. This process enhances the hydrophobicity, chromatographic retention, and ionization efficiency of small, polar metabolites, making them more amenable to LC-MS analysis.[8][9]

Derivatization Reaction Workflow

The following diagram illustrates the experimental workflow for sample derivatization using this compound for subsequent LC-MS analysis.

Reaction Mechanisms

The derivatization process involves two distinct reactions depending on the analyte's functional group.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4][5]

-

Precautionary Measures: Handle in a well-ventilated area, preferably under a fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust. Store in a cool, dry, well-sealed container away from oxidizing agents.[4]

Conclusion

This compound is a valuable chemical tool, particularly for the analytical workflow in metabolomics. While its fundamental physicochemical properties like melting point and solubility are well-documented, a comprehensive experimental characterization of its spectral properties and pKa is lacking in the public domain. The detailed protocols provided herein for its synthesis, property determination, and application in derivatization offer a solid foundation for its use in a research setting. The visualized workflows clearly delineate the practical steps for its most significant application, empowering researchers to effectively utilize this compound for enhancing the sensitivity and scope of metabolomic analyses.

References

- 1. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [agris.fao.org]

- 2. labsolu.ca [labsolu.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 7. benchchem.com [benchchem.com]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydrazinoquinoline from 2-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinoquinoline from 2-chloroquinoline (B121035), a key chemical transformation for accessing a versatile building block in medicinal chemistry and materials science. This document details the experimental protocol, presents relevant data in a structured format, and illustrates the reaction pathway and workflow for clarity.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. Its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including potential antimicrobial, and antitubercular properties. The synthesis from the readily available 2-chloroquinoline is a common and efficient method for its preparation. This guide will focus on the nucleophilic aromatic substitution reaction between 2-chloroquinoline and hydrazine (B178648) hydrate (B1144303).

Reaction Principle and Mechanism

The synthesis of this compound from 2-chloroquinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the quinoline (B57606) ring. The chlorine atom, a good leaving group, is subsequently displaced. The reaction is typically carried out in a polar solvent, such as ethanol (B145695), and is often facilitated by heating to increase the reaction rate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Starting Material | 2-Chloroquinoline | - |

| Reagent | Hydrazine Hydrate | - |

| Solvent | Absolute Ethanol | |

| Reaction Temperature | Reflux | |

| Reaction Time | 8 hours | |

| Reported Yield | Not explicitly stated for this compound, but a similar reaction yielded 75% | |

| Melting Point | 180-182 °C | [1] |

| Recrystallization Solvent | Methyl ethyl ketone | [1] |

| Recrystallized Melting Point | 182-183 °C | [1] |

Detailed Experimental Protocol

This protocol is based on established procedures for similar reactions and incorporates best practices for organic synthesis.

Materials:

-

2-Chloroquinoline

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Recrystallization solvent (e.g., methyl ethyl ketone)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroquinoline (1.0 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (typically 1.5 to 3.0 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, may precipitate out of the solution upon cooling.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as methyl ethyl ketone.[1] Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound.

Caption: Synthesis of this compound from 2-Chloroquinoline.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest to the drug development community. The hydrazone moiety (-NH-N=C<) derived from this compound is a key pharmacophore in a variety of biologically active molecules. These derivatives have been reported to exhibit a broad spectrum of activities, including:

-

Antimicrobial and Antifungal Activity: Many hydrazone derivatives of quinoline have shown promising activity against various bacterial and fungal strains.

-

Antitubercular Activity: The quinoline nucleus is present in several antitubercular drugs, and its hydrazone derivatives are being explored as potential new agents to combat tuberculosis.

The development of novel compounds from this compound often involves the condensation of the hydrazine group with various aldehydes and ketones to form a diverse library of hydrazones. These compounds can then be screened for their biological activity against different targets. The quinoline scaffold is known to intercalate with DNA, and this mechanism, among others, is being investigated for its derivatives.

Conclusion

The synthesis of this compound from 2-chloroquinoline is a straightforward and efficient process that provides access to a valuable building block for drug discovery and development. The experimental protocol outlined in this guide, along with the provided data and visualizations, offers a solid foundation for researchers and scientists working in this area. Further exploration of the derivatization of this compound holds promise for the discovery of new therapeutic agents.

References

A Technical Guide to the Reaction of 2-Hydrazinoquinoline with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the reaction mechanism between 2-hydrazinoquinoline (HQ) and carbonyl compounds. It details the underlying chemistry, optimized experimental protocols, and critical applications in metabolomics and disease research, making it an essential resource for professionals in the field.

Introduction: The Significance of this compound in Carbonyl Analysis

Carbonyl compounds, such as aldehydes and ketones, are pivotal metabolites in numerous biological pathways, including energy metabolism and cellular signaling.[1] However, their analysis via standard methods like liquid chromatography-mass spectrometry (LC-MS) is often hindered by poor ionization efficiency and suboptimal retention on reversed-phase columns.[1]

Chemical derivatization using this compound (HQ) addresses these challenges. HQ quantitatively reacts with carbonyl groups to form stable hydrazone derivatives.[2] This process, often referred to as Schiff base formation, significantly enhances the chromatographic retention and ionization efficiency of the target analytes, enabling sensitive and reliable quantification.[1][3] This reaction is particularly valuable in the study of "carbonyl stress," a condition linked to various pathologies, including diabetes and neurodegenerative diseases, where reactive carbonyl species accumulate.[4][5]

The Core Reaction Mechanism: Hydrazone Formation

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic nucleophilic addition-elimination reaction, resulting in the formation of a hydrazone. The process proceeds in two main stages:

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine (B178648) group in HQ is highly nucleophilic.[2] It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond (C=N).[2] The final product is a 2-quinolylhydrazone.

This reaction proceeds efficiently without the need for the activating agents (like DPDS and TPP) that are required for HQ to react with other functional groups like carboxylic acids.[2][6]

Experimental Protocols and Quantitative Data

Optimized protocols are crucial for achieving complete and reproducible derivatization. The following sections provide detailed methodologies and quantitative data derived from established studies.

Detailed Experimental Protocols

A. Sample Preparation: [1]

-

Urine: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to remove any particulate matter. The resulting supernatant is used for derivatization.

-

Serum/Plasma: To precipitate proteins, add a 3-fold volume of ice-cold acetonitrile. Vortex thoroughly and centrifuge at high speed for 10 minutes at 4°C. The supernatant is collected for the derivatization step.

-

Tissue: Homogenize the tissue sample in a suitable solvent, such as an acetonitrile/water mixture. Centrifuge to pellet cellular debris and collect the supernatant.

B. Derivatization Reaction: [1]

-

Reagent Preparation: Prepare a 1 mM solution of this compound (HQ) in acetonitrile.

-

Reaction Mixture: In a microcentrifuge tube, combine 5 µL of the prepared biological sample (or standard solution) with 100 µL of the 1 mM HQ solution.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard to the mixture before incubation to account for variations in reaction efficiency and instrument response.

-

Incubation: Seal the tube and incubate the reaction mixture. Optimal conditions have been determined to be 60°C for 60 minutes .[7]

-

Post-Incubation: After incubation, centrifuge the sample at high speed for 5 minutes to pellet any precipitate.

-

Analysis: The supernatant is now ready for injection into the LC-MS system.

Quantitative Data Summary

The efficiency of the HQ derivatization reaction is influenced by solvent, temperature, and time. Acetonitrile is the preferred solvent for the reaction.[7] The table below summarizes the optimal conditions determined through kinetic studies.

| Parameter | Optimal Condition | Rationale / Notes |

| Solvent | Acetonitrile | Demonstrated more effective derivatization compared to methanol, ethanol, or water.[7] |

| Reaction Time | 60 minutes | While derivatization of some metabolites is complete in 15 mins, others like malic acid and acetaldehyde (B116499) require up to 60 mins for a complete reaction.[7] |

| Reaction Temperature | 60°C | Determined to be the optimal temperature after comparing reaction rates at 25, 37, 50, 60, and 75°C.[3][7] |

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow, which is critical for ensuring consistency and accuracy in metabolomic studies.

Biological Context: Carbonyl Stress Pathway

The derivatization of carbonyls is highly relevant to studying carbonyl stress, a pathological state implicated in many diseases. Reactive carbonyl species (RCS) are generated endogenously from oxidative processes and can damage biological molecules, leading to cellular dysfunction.[4][5]

Conclusion

The reaction of this compound with aldehydes and ketones is a robust and indispensable tool for researchers in the life sciences. By converting challenging analytes into stable, easily detectable hydrazones, this derivatization technique unlocks the potential for highly sensitive LC-MS-based quantification. The detailed mechanisms, protocols, and workflows presented in this guide provide the necessary foundation for the successful implementation of this method in metabolomics, biomarker discovery, and the broader field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Food-Related Carbonyl Stress in Cardiometabolic and Cancer Risk Linked to Unhealthy Modern Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Food-Related Carbonyl Stress in Cardiometabolic and Cancer Risk Linked to Unhealthy Modern Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. conservancy.umn.edu [conservancy.umn.edu]

The Theoretical Core of 2-Hydrazinoquinoline Derivatization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry and drug discovery, the strategic modification of molecules to enhance their detectability or biological activity is a cornerstone of innovation. 2-Hydrazinoquinoline (HQ) has emerged as a versatile and powerful derivatizing agent, particularly valuable in the field of metabolomics for the sensitive analysis of small molecules by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Its unique reactivity allows for the simultaneous targeting of multiple classes of important metabolites, including aldehydes, ketones, and carboxylic acids.[1][2][3][4]

Beyond its analytical utility, the quinoline-hydrazone scaffold, formed through derivatization, is a privileged structure in medicinal chemistry. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antibacterial properties, making them a subject of intense interest in drug development.[5][6][7] This technical guide delves into the theoretical underpinnings of this compound derivatization, provides detailed experimental protocols, presents quantitative data for comparative analysis, and explores the mechanisms of action relevant to drug discovery.

Core Theoretical Basis of Derivatization

The efficacy of this compound as a derivatization agent stems from the nucleophilic nature of its terminal hydrazine (B178648) nitrogen. This allows it to react efficiently with electrophilic centers in target analytes, forming stable covalent bonds. The addition of the quinoline (B57606) moiety significantly enhances the analytical characteristics of the derivatized molecules by increasing their hydrophobicity, which improves retention on reversed-phase chromatography columns, and by providing a readily ionizable group, which boosts signal intensity in mass spectrometry.[8][9][10]

The derivatization mechanism differs based on the functional group of the analyte:

-

Derivatization of Aldehydes and Ketones: The reaction with carbonyl compounds proceeds through the formation of a stable hydrazone via a Schiff base condensation reaction. The nucleophilic hydrazine group of HQ attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration, resulting in the formation of a C=N double bond.[1][2][3][11] This reaction is typically straightforward and does not require activating agents.[11]

-

Derivatization of Carboxylic Acids: The derivatization of carboxylic acids is more complex and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. This is achieved through an esterification-like reaction. In a widely used method, activating agents such as 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) are employed.[8][11] These reagents convert the carboxylic acid into a highly reactive acyloxyphosphonium ion intermediate. Subsequently, this compound reacts with this intermediate to form a stable hydrazide.[8][11]

Data Presentation: Quantitative Analysis

Comparative Reactivity of Derivatization Agents

This compound has been shown to be more effective than several other common derivatization agents for the simultaneous analysis of a mixed class of metabolites. A key advantage of HQ is its ability to react with carboxylic acids, aldehydes, and ketones under a single set of conditions, which is not the case for many other reagents.[8][9][10]

| Derivatization Agent | Acetic Acid (Carboxylic Acid) | 3-Hydroxybutyric Acid (Carboxylic Acid) | Malic Acid (Carboxylic Acid) | Acetaldehyde (Aldehyde) | Acetone (Ketone) | Pyruvic Acid (Keto Acid) |

| This compound (HQ) | ✔ | ✔ | ✔ | ✔ | ✔ | ✔ |

| 2-Picolylamine (PA) | ✔ | ✔ | ✔ | ✘ | ✘ | ✔ |

| 2-Hydrazinopyridine (HP) | ✔ | ✔ | ✔ | ✘ | ✘ | ✔ |

| Dansyl Hydrazine (DH) | ✘ | ✘ | ✘ | ✔ | ✔ | ✔ |

Data compiled from Lu et al. (2013).[8] ✔ - Derivative detected; ✘ - Derivative not detected.

Anticancer Activity of Quinoline-Hydrazone Derivatives

The derivatization of molecules with a quinoline core often imparts significant biological activity. Numerous studies have demonstrated the potent anticancer effects of quinoline-hydrazone derivatives across various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Compound 3b | MCF-7 | Breast | 7.016 | [7] |

| Compound 3c | MCF-7 | Breast | 7.05 | [7] |

| Compound 5 | MCF-7 | Breast | 0.98 | [6] |

| Compound 5 | HepG2 | Liver | 1.06 | [6] |

| Compound 13 | MCF-7 | Breast | 0.73 | [6] |

| Compound 19 | SH-SY5Y | Neuroblastoma | Micromolar Potency | [5] |

| Compound 22 | Kelly | Neuroblastoma | Micromolar Potency | [5] |

| Zinc Complex 1 | A-549 | Lung | 5.24 | [12] |

| Zinc Complex 1 | HCT-116 | Colorectal | 5.24 | [12] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the customary method of reacting 2-chloroquinoline (B121035) with hydrazine hydrate (B1144303).[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline and an excess of hydrazine hydrate in a suitable solvent such as ethanol (B145695).

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 3 hours.[13]

-

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice-water bath. The this compound product will precipitate out of the solution.

-

Filtration: Collect the precipitated crystals by vacuum filtration and wash them with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as methyl ethyl ketone, to obtain pure this compound crystals.[13]

Protocol 2: Derivatization of Biological Samples for LC-MS Analysis

This protocol is optimized for the simultaneous derivatization of carboxylic acids, aldehydes, and ketones in biological samples like urine, serum, or tissue extracts.[8]

-

Sample Preparation:

-

Urine/Serum: Centrifuge the sample to remove particulate matter. Use the supernatant for derivatization.

-

Tissue: Homogenize the tissue in an appropriate solvent (e.g., acetonitrile (B52724)/water mixture) and centrifuge to pellet cellular debris. Collect the supernatant.

-

-

Derivatization Reagent Preparation: Prepare a stock solution in acetonitrile containing 1 mM this compound (HQ), 1 mM 2,2′-dipyridyl disulfide (DPDS), and 1 mM triphenylphosphine (TPP).

-

Reaction Mixture: In a microcentrifuge tube, mix 5 µL of the biological sample with 100 µL of the derivatization reagent solution. It is recommended to spike the sample with a suitable internal standard (e.g., deuterated acetic acid) prior to this step.

-

Incubation: Incubate the reaction mixture at 60°C for 60 minutes.[12]

-

Centrifugation: After incubation, centrifuge the sample at high speed for 5-10 minutes to pellet any precipitate.

-

LC-MS Analysis: Dilute the supernatant with an appropriate solvent (e.g., water/acetonitrile) and inject it into the LC-MS system.

Protocol 3: Cell Cycle Analysis for Anticancer Activity

This protocol outlines a general method to assess the effect of a this compound derivative on the cell cycle of cancer cells.[14]

-

Cell Treatment: Seed cancer cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Reaction Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] this compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [agris.fao.org]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. conservancy.umn.edu [conservancy.umn.edu]

- 11. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]

- 12. Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

The Discovery and History of 2-Quinolylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolylhydrazine, also known as 2-hydrazinoquinoline, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. As a derivative of quinoline (B57606), a structural motif present in numerous natural products and pharmacologically active compounds, 2-quinolylhydrazine serves as a versatile building block in synthetic chemistry and a valuable tool in modern analytical techniques. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of 2-quinolylhydrazine, with a focus on experimental protocols and quantitative data for the scientific community.

The Quinoline Core: A Historical Perspective

The story of 2-quinolylhydrazine is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834. The late 19th century saw the development of several foundational methods for synthesizing the quinoline ring system, which remain fundamental in organic chemistry today. These include the Skraup synthesis (1880), the Friedländer synthesis (1882), and the Doebner-von Miller reaction, among others. These early methods paved the way for the creation of a vast library of substituted quinolines, setting the stage for the eventual synthesis of derivatives like 2-quinolylhydrazine.

Synthesis of 2-Quinolylhydrazine

The most common and historically established method for the synthesis of 2-quinolylhydrazine involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring with hydrazine (B178648). The precursor, 2-chloroquinoline (B121035), is reacted with hydrazine hydrate (B1144303) to yield 2-quinolylhydrazine. This method was well-established by the late 1970s and is considered a "customary manner" for its preparation[1].

Experimental Protocol: Synthesis from 2-Chloroquinoline

The following protocol is a representative procedure for the synthesis of 2-quinolylhydrazine.

Reaction:

A mixture of 2-chloroquinoline and hydrazine hydrate is heated, typically under reflux, in a suitable solvent such as ethanol. The hydrazine acts as a nucleophile, displacing the chloride ion from the 2-position of the quinoline ring.

Materials:

-

2-Chloroquinoline

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (for subsequent reactions/workup in some procedures)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chloroquinoline and an excess of hydrazine hydrate in ethanol.

-

The reaction mixture is refluxed with stirring for a period of 3 hours[1].

-

After reflux, the mixture is cooled, which may induce the precipitation of the product.

-

The crude product is collected by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent, such as methyl ethyl ketone, to yield crystalline 2-quinolylhydrazine[1].

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of a derivative product using 2-quinolylhydrazine, illustrating the compound's utility as a reactant. In this example, 2-quinolylhydrazine is reacted with di-p-diethylaminostyryl ketone.

| Parameter | Value | Reference |

| Starting Material 1 | This compound | [1] |

| Moles of Starting Material 1 | 0.224 mol | [1] |

| Starting Material 2 | di-p-diethylaminostyryl ketone | [1] |

| Moles of Starting Material 2 | 0.149 mol | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 3 hours (reflux) | [1] |

| Product Yield | 35% | [1] |

| Product Melting Point | 180-182 °C | [1] |

| Recrystallization Solvent | Methyl ethyl ketone | [1] |

Modern Applications: A Derivatization Agent in Metabolomics

A significant modern application of 2-quinolylhydrazine is its use as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) based metabolomics.[2][3][4] This technique is crucial for identifying and quantifying low-molecular-weight metabolites in biological samples. 2-Quinolylhydrazine is particularly valuable because it can react with multiple classes of metabolites, including carboxylic acids, aldehydes, and ketones, allowing for their simultaneous analysis[2][3][4].

Experimental Workflow: Derivatization for LC-MS Analysis

The derivatization process enhances the chromatographic properties and mass spectrometric detection of the target metabolites.

-

Sample Preparation: A biological sample (e.g., urine, serum, tissue extract) is prepared.

-

Derivatization Reaction: The sample is mixed with a solution containing this compound (HQ) and, for carboxylic acids, activating agents.

-

For aldehydes and ketones: HQ reacts directly with the carbonyl group to form a stable hydrazone[2][3].

-

For carboxylic acids: The carboxylic acid is first activated, for example, by 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), to form an acyloxyphosphonium ion. This reactive intermediate then readily reacts with HQ to form a hydrazide[2][3].

-

-

LC-MS Analysis: The derivatized sample is then injected into the LC-MS system for separation and detection.

The following diagrams illustrate the synthesis of 2-quinolylhydrazine and its application as a derivatization agent.

References

2-Hydrazinoquinoline: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinoquinoline is a heterocyclic compound of significant interest in pharmaceutical research and development, primarily utilized as a derivatization agent in bioanalytical chemistry.[1] Its efficacy and reliability in these applications are intrinsically linked to its physicochemical properties, notably its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for their evaluation and presenting data in a structured format to aid researchers.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃ | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Melting Point | 142-145 °C | [3] |

| pKa (Predicted) | 5.41 ± 0.20 | [4] |

| Appearance | Light yellow to brown powder/crystal | [4] |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, from reaction chemistry to formulation development. Currently, published quantitative solubility data for this compound is limited. Multiple sources qualitatively describe it as being soluble in methanol.[4][5] To facilitate further research, this section outlines a comprehensive protocol for determining its solubility in a range of pharmaceutically relevant solvents and provides illustrative data in a structured format.

Illustrative Solubility Data

The following table presents a template for quantitative solubility data of this compound. The values provided are for illustrative purposes and should be determined experimentally.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| 0.1 M HCl (pH 1.2) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines for determining equilibrium solubility.[6]

Objective: To determine the equilibrium solubility of this compound in aqueous media at a controlled temperature.

Materials:

-

This compound

-

Purified water (or buffer of desired pH)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired aqueous medium (e.g., purified water, 0.1 M HCl, PBS pH 7.4) to each vial.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility based on the concentration and the dilution factor.

Diagram of Solubility Determination Workflow:

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 15793-77-8 [chemicalbook.com]

- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-Hydrazinoquinoline Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Hydrazinoquinoline powder. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a heterocyclic organic compound utilized in various chemical syntheses, notably as a derivatization agent in metabolomics research for the analysis of carboxylic acids, aldehydes, and ketones by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5][6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | White to cream or pale yellow to orange to red or brown powder or crystalline powder | [7] |

| Melting Point | 142 °C | [8] |

| Solubility | Soluble in methanol. | [7] |

| Sensitivity | Air sensitive, Hygroscopic. | [8] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in Table 2.

Table 2: Hazard Classification of this compound

| Hazard Class | GHS Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [7] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound powder to minimize exposure.[9][10][11]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[5][7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness) are required. For prolonged contact or when handling larger quantities, double-gloving or using thicker, utility-grade gloves is recommended.[12]

-

Body Protection: A lab coat with a closed front, long sleeves, and elasticized cuffs should be worn.[10][12] In cases of potential significant exposure, a full-body protective suit may be necessary.[11]

-

Respiratory Protection: All handling of the powder form must be conducted in a certified chemical fume hood to avoid inhalation of dust.[2][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Engineering Controls

-

Ventilation: Work with this compound powder must be performed in a well-ventilated area, preferably within a chemical fume hood.[2][9]

-

Designated Area: Establish a designated area for handling and weighing the powder to contain any potential contamination. Use disposable bench protectors to cover work surfaces.[13]

Handling and Experimental Protocols

General Handling Procedures

-

Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[7]

-

Weighing: Weighing should be performed within a chemical fume hood or a ventilated balance enclosure.[2][9] To avoid contamination of the balance, transfer the powder to a tared, sealed container within the hood before moving it to the balance.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13] Avoid eating, drinking, or smoking in areas where the chemical is handled.[14]

Experimental Protocol: Derivatization of Carbonyls and Carboxylic Acids

This compound is used as a derivatization agent to enhance the detection of short-chain carboxylic acids, aldehydes, and ketones in biological samples by LC-MS.[1][2][3][4][5][6] The following is a general protocol for this application.

Experimental Workflow for Derivatization

Caption: Workflow for the derivatization of biological samples.

Methodology:

-

Reagent Preparation: Prepare a solution of this compound, 2,2'-dipyridyl disulfide (DPDS), and triphenylphosphine (B44618) (TPP) in acetonitrile.

-

Reaction: Mix the biological sample with the derivatization reagent.

-

Incubation: Incubate the mixture at 60°C for 60 minutes.[6]

-

Sample Cleanup: Centrifuge the reaction mixture to pellet any precipitate.

-

Analysis: Analyze the supernatant containing the derivatized analytes by LC-MS.

Storage and Disposal

Storage

-

Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Protect from light, moisture, and air.[8]

-

Store away from incompatible materials, particularly strong oxidizing agents.[7]

-

Containers should be clearly labeled with the chemical name and associated hazards.[2]

Disposal

-

Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, bench protectors) as hazardous chemical waste.[12]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of the powder or its solutions down the drain.

Emergency Procedures

Spills

-

Small Spills: For small spills of powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[15] The area should then be decontaminated.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.[14][15]

-

Decontamination: For spills of hydrazine (B178648) compounds, decontamination can be achieved using a dilute solution of sodium hypochlorite (B82951) (less than 5%).[1] This reaction produces nitrogen, water, and sodium chloride. The hydrazine compound should be diluted to less than 5% before treatment to avoid excessive heat generation.[1]

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Toxicology and Potential Metabolic Pathways

There is limited direct toxicological data available for this compound. However, its structure suggests that its toxicity profile may be influenced by the properties of both quinoline (B57606) and hydrazine derivatives.

-

Quinoline: Quinoline itself is a hepatocarcinogen and is metabolized by cytochrome P450 enzymes to various metabolites, including quinoline 1-oxide and 3-hydroxyquinoline.[3] Some quinoline derivatives have been shown to be mutagenic.

-

Hydrazine Derivatives: Many hydrazine derivatives are mutagenic and carcinogenic.[18] Their toxicity is often mediated by metabolic activation to reactive species that can bind to cellular macromolecules like DNA.[18] Hydrazine exposure can lead to a functional pyridoxine (B80251) (vitamin B6) deficiency.[15]

Based on this, a putative metabolic pathway for this compound could involve oxidation of the quinoline ring and/or metabolism of the hydrazine moiety, potentially leading to the formation of reactive intermediates.

Putative Metabolic Activation and Toxicological Effects

Caption: Putative metabolic activation and toxicological effects.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines.

References

- 1. arxada.com [arxada.com]

- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 3. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM [jstage.jst.go.jp]

- 4. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] this compound as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]

- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 10. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 11. epa.gov [epa.gov]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

- 14. ehs.ucsb.edu [ehs.ucsb.edu]

- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents [patents.google.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydrazinoquinoline and its role in developing novel catalysts and sensors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinoquinoline is a heterocyclic compound of significant interest in the fields of catalysis and chemical sensing. Its unique molecular structure, featuring a quinoline (B57606) ring system and a reactive hydrazine (B178648) moiety, provides a versatile platform for the design and synthesis of novel catalysts and sensors with a wide range of applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives. It details their role in the development of advanced catalytic systems for organic transformations and highly sensitive and selective chemosensors for the detection of various analytes. This document includes a summary of key performance data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The quinoline scaffold is a prominent structural motif found in numerous natural products, pharmaceuticals, and functional materials. The introduction of a hydrazine group at the 2-position of the quinoline ring system endows the resulting molecule, this compound, with a unique combination of properties. The lone pair of electrons on the hydrazine nitrogen atoms, coupled with the aromatic quinoline core, makes it an excellent ligand for coordinating with metal ions. This property is central to its application in both catalysis and sensing.

In catalysis, this compound can act as a bidentate ligand, forming stable complexes with various transition metals. These metal complexes can exhibit remarkable catalytic activity in a range of organic reactions, including oxidation and carbon-carbon bond formation. The electronic and steric properties of the quinoline ring can be readily tuned through substitution, allowing for the fine-tuning of the catalyst's performance.

In the realm of chemical sensing, the reactive hydrazine group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. These resulting hydrazone derivatives often exhibit pronounced changes in their photophysical properties, such as fluorescence or color, upon interaction with specific analytes. This "turn-on" or "turn-off" signaling mechanism forms the basis for the development of highly sensitive and selective chemosensors for a variety of species, including metal ions and organic molecules.

This guide will delve into the technical details of harnessing the potential of this compound in these two critical areas of chemical science.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of a quinoline ring with hydrazine hydrate (B1144303).

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Acetic acid

-

di-p-diethylaminostyryl ketone (for derivative synthesis as an example of a subsequent reaction)

Procedure:

-

This compound can be prepared from 2-chloroquinoline and hydrazine hydrate.[1] In a typical procedure, 2-chloroquinoline is reacted with an excess of hydrazine hydrate.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the product crystallizes out of the solution.

-

The crude product is collected by filtration and can be recrystallized from a suitable solvent, such as methyl ethyl ketone, to yield pure this compound.[1]

This compound in the Development of Novel Catalysts

The ability of this compound and its derivatives to form stable complexes with transition metals is the cornerstone of their application in catalysis. These complexes can act as efficient catalysts for a variety of organic transformations.

Catalysis of Oxidation Reactions

Complexes of quinoline derivatives with copper (II) salts have demonstrated significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the enzyme catecholase.[2] The efficiency of these catalysts is influenced by the nature of the quinoline ligand and the counter-ion of the copper salt.

Table 1: Catecholase Activity of Quinoline-Copper Complexes

| Ligand (Quinoline Derivative) | Copper Salt | Oxidation Rate (μmol L⁻¹ s⁻¹) |

| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | 126.80 |

| Ligand L5 | Cu(OAc)₂ | 114.44 |

| Ligand L2 | Cu(OAc)₂ | 94.30 |

| Ligand L7 | Cu(OAc)₂ | 89.58 |

| Ligand L3 | Cu(OAc)₂ | 85.27 |

| Ligand L1 | Cu(OAc)₂ | 71.38 |

| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(OAc)₂ | 69.30 |

Data extracted from a study on various quinoline derivatives, highlighting the potential of such systems.

Experimental Protocol: Evaluation of Catecholase Activity

Materials:

-

Quinoline-based ligand (e.g., 2-chloroquinoline-3-carbohydrazide)

-

Copper (II) salt (e.g., Cu(OAc)₂)

-

Catechol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare methanolic solutions of the quinoline-based ligand and the copper (II) salt.

-

In a quartz cuvette, mix the ligand and copper salt solutions to allow for the in-situ formation of the complex.

-

Add a methanolic solution of catechol to the cuvette to initiate the oxidation reaction.

-

Monitor the progress of the reaction by measuring the increase in absorbance at the characteristic wavelength of o-quinone (around 390 nm) over time using a UV-Vis spectrophotometer.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

Workflow for Catalyst Evaluation

Caption: Workflow for the evaluation of this compound-based catalysts.

This compound in the Development of Novel Sensors

The hydrazine moiety of this compound is a key functional group for the construction of chemosensors. It readily reacts with aldehydes and ketones to form Schiff bases (hydrazones), which can act as highly effective receptors for various analytes. The binding of an analyte to the hydrazone receptor often leads to a measurable change in its optical properties, enabling detection.

Fluorescent Sensors for Metal Ions

Quinoline-based hydrazones have been successfully employed as fluorescent "turn-on" or "turn-off" sensors for a variety of metal ions. The coordination of a metal ion to the hydrazone can alter the electronic structure of the molecule, leading to changes in its fluorescence emission.

Table 2: Performance of this compound-Based Fluorescent Sensors

| Sensor Derivative | Target Analyte | Detection Limit (LOD) | Solvent System |

| Quinoline-based hydrazone 4a | Tributyltin (TBT) | 1.7 μM | Not Specified |

| Quinoline-based hydrazone 5b | Tributyltin (TBT) | 3.1 μM | Not Specified |

Data extracted from a study on quinoline-based hydrazones for biocide detection.[3]

Experimental Protocol: Synthesis of a Quinoline-Based Hydrazone Sensor

Materials:

-

This compound

-

An appropriate aldehyde or ketone (e.g., quinoline-2-carbaldehyde)

-

Methanol or Ethanol

Procedure:

-

Dissolve this compound in methanol or ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to promote the condensation reaction.

-

The resulting hydrazone product often precipitates from the solution and can be collected by filtration.

-

The product can be further purified by recrystallization.

Experimental Protocol: Fluorescence Titration for Sensor Evaluation

Materials:

-

Stock solution of the synthesized hydrazone sensor in a suitable solvent (e.g., acetonitrile, DMSO).

-

Stock solution of the target analyte (e.g., a metal salt) in the same solvent.

-

Fluorometer.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the analyte.

-

Record the fluorescence emission spectrum of each solution at a specific excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

The detection limit (LOD) can be calculated from the titration data using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

Sensing Mechanism and Workflow

Caption: General workflow for the development and evaluation of a this compound-based sensor.

This compound as a Derivatization Agent

Beyond its direct use in sensors, this compound is a valuable derivatization agent for the analysis of small molecules, particularly in liquid chromatography-mass spectrometry (LC-MS).[4][5] It can react with carboxylic acids, aldehydes, and ketones to form derivatives with improved chromatographic properties and enhanced ionization efficiency in the mass spectrometer.

Reaction Schemes for Derivatization

Derivatization of Carboxylic Acids: Carboxylic acids are first activated with reagents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to form an acyloxyphosphonium ion. This activated intermediate then readily reacts with this compound to form a stable hydrazide derivative.